4-[4-(Ethoxycarbonyl)anilino]-3-({2-[4-(ethylsulfonyl)anilino]ethyl}amino)-4-oxobutanoic acid
Overview
Description
4-[4-(Ethoxycarbonyl)anilino]-3-({2-[4-(ethylsulfonyl)anilino]ethyl}amino)-4-oxobutanoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes an ethoxycarbonyl group, an ethylsulfonyl group, and an alpha-asparagine backbone, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Ethoxycarbonyl)anilino]-3-({2-[4-(ethylsulfonyl)anilino]ethyl}amino)-4-oxobutanoic acid typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of 4-(ethoxycarbonyl)phenylamine and 4-(ethylsulfonyl)phenylamine, followed by their coupling with alpha-asparagine under specific reaction conditions. Common reagents used in these reactions include coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as palladium complexes.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-[4-(Ethoxycarbonyl)anilino]-3-({2-[4-(ethylsulfonyl)anilino]ethyl}amino)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The ethoxycarbonyl group can be reduced to form alcohol derivatives.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H~2~O~2~) and potassium permanganate (KMnO~4~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are commonly used.
Substitution: Reagents like bromine (Br~2~) and sulfuric acid (H~2~SO~4~) are used for electrophilic aromatic substitution.
Major Products
Scientific Research Applications
4-[4-(Ethoxycarbonyl)anilino]-3-({2-[4-(ethylsulfonyl)anilino]ethyl}amino)-4-oxobutanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[4-(Ethoxycarbonyl)anilino]-3-({2-[4-(ethylsulfonyl)anilino]ethyl}amino)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The ethylsulfonyl and ethoxycarbonyl groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
4-[4-(Ethoxycarbonyl)anilino]-3-({2-[4-(ethylsulfonyl)anilino]ethyl}amino)-4-oxobutanoic acid can be compared with similar compounds such as:
- N~1~-[4-(methoxycarbonyl)phenyl]-N~2~-(2-{[4-(methylsulfonyl)phenyl]amino}ethyl)-alpha-asparagine
- N~1~-[4-(ethoxycarbonyl)phenyl]-N~2~-(2-{[4-(methylsulfonyl)phenyl]amino}ethyl)-alpha-asparagine
These compounds share structural similarities but differ in their substituents, which can affect their chemical reactivity and biological activity
Properties
IUPAC Name |
4-(4-ethoxycarbonylanilino)-3-[2-(4-ethylsulfonylanilino)ethylamino]-4-oxobutanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O7S/c1-3-33-23(30)16-5-7-18(8-6-16)26-22(29)20(15-21(27)28)25-14-13-24-17-9-11-19(12-10-17)34(31,32)4-2/h5-12,20,24-25H,3-4,13-15H2,1-2H3,(H,26,29)(H,27,28) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJPZMGNZVWTIPD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C(CC(=O)O)NCCNC2=CC=C(C=C2)S(=O)(=O)CC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O7S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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